molecular formula C13H21N3O2S B1392440 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline CAS No. 1220039-22-4

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline

Cat. No. B1392440
CAS RN: 1220039-22-4
M. Wt: 283.39 g/mol
InChI Key: NWGXVHXYHXKWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline, also known as ESMP, is an aniline derivative that has been studied extensively for its potential applications in scientific research. ESMP is a versatile compound that has been used in a variety of research applications, from biochemical and physiological studies to laboratory experiments.

Scientific Research Applications

Receptor Antagonism

Substituted diphenyl sulfones, including derivatives related to 2-(ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline, have been synthesized and assessed for their antagonistic activities towards 5-HT₆ receptors. These compounds, particularly those with piperazinyl moieties, have shown significant potency in blocking serotonin-induced responses, indicating their potential application in the study of serotonin receptors and possibly in the development of therapeutic agents targeting these receptors (Ivachtchenko et al., 2013).

Antibacterial Activity

Compounds with structures similar to 2-(ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline have been prepared and evaluated for their antibacterial activity. Notably, derivatives of pyrido(2,3-d)pyrimidine with piperazinyl groups have demonstrated effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting the potential utility of these compounds in antibacterial research and drug development (Matsumoto & Minami, 1975).

Synthesis and Characterization

The synthesis of sulfonamide-amide derivatives, related to the chemical structure of interest, has been reported, with these compounds showing significant antibacterial and antifungal activities. Such studies contribute to the understanding of structure-activity relationships and the development of new antimicrobial agents (Abbavaram & Reddyvari, 2013).

properties

IUPAC Name

2-ethylsulfonyl-5-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-3-19(17,18)13-5-4-11(10-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGXVHXYHXKWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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